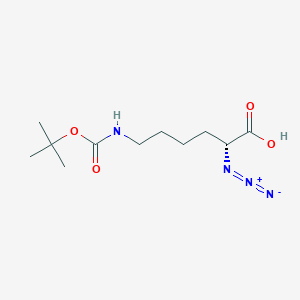

N3-D-Lys(boc)-oh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-azido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)13-7-5-4-6-8(9(16)17)14-15-12/h8H,4-7H2,1-3H3,(H,13,18)(H,16,17)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROYNWSGVIHIMN-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N3-D-Lys(boc)-oh for Researchers and Drug Development Professionals

Core Principles and Applications of Nα-azido-Nε-(tert-butoxycarbonyl)-D-lysine

Introduction

N3-D-Lys(boc)-oh, chemically known as (R)-2-azido-6-((tert-butoxycarbonyl)amino)hexanoic acid, is a synthetically modified amino acid derivative of D-lysine. It serves as a crucial building block in the fields of chemical biology, peptide synthesis, and drug development. Its unique structure, featuring an azide group at the alpha-carbon (Nα) and a tert-butbutoxycarbonyl (Boc) protecting group on the side-chain amino group (Nε), makes it a versatile tool for bioorthogonal chemistry. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on experimental protocols and quantitative data for researchers and professionals in drug development.

This compound is primarily utilized as a click chemistry reagent. The azide moiety allows for highly specific and efficient conjugation to molecules containing alkyne groups through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] These bioorthogonal reactions are invaluable for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs), and for labeling biomolecules.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various experimental conditions.

| Property | Value | Reference |

| Chemical Formula | C11H20N4O4 | --INVALID-LINK-- |

| Molecular Weight | 272.30 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | Typical for this type of compound |

| Solubility | Soluble in organic solvents like DMF, DMSO | General knowledge for protected amino acids |

| Storage | Store at -20°C for long-term stability | General recommendation for azido compounds |

Experimental Protocols

Synthesis of Nα-azido-Nε-Boc-D-lysine

Materials:

-

Nε-Boc-D-lysine

-

Imidazole-1-sulfonyl azide hydrochloride (or other diazo transfer reagent)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Potassium carbonate (K2CO3)

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

-

Water (H2O)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate (EtOAc) for extraction

-

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4) for drying

Procedure:

-

Dissolution: Dissolve Nε-Boc-D-lysine in a biphasic solvent mixture of water, methanol, and dichloromethane.

-

Addition of Reagents: Add a catalytic amount of copper(II) sulfate pentahydrate. Add imidazole-1-sulfonyl azide hydrochloride as the diazo transfer reagent.

-

pH Adjustment: Adjust the pH of the mixture to approximately 9 using an aqueous solution of potassium carbonate.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 18-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, dilute the mixture with dichloromethane and separate the aqueous phase.

-

Extraction: Extract the organic phase with a saturated sodium bicarbonate solution. Combine the aqueous extracts and wash with diethyl ether.

-

Acidification and Product Extraction: Acidify the combined aqueous phase to a pH of 2-3 with concentrated HCl. Extract the product with ethyl acetate.

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel.

Expected Yield: Yields for diazo transfer reactions on amino acids can range from 60% to 75%.[]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc chemistry. The azide group is stable under the conditions of Fmoc deprotection (piperidine) and cleavage from the resin (trifluoroacetic acid).

Workflow for SPPS Incorporation:

Caption: Workflow for incorporating this compound into a peptide sequence via Fmoc-SPPS.

Quantitative Parameters for SPPS:

| Parameter | Value/Condition | Notes |

| Resin | Rink Amide or Wang resin | Choice depends on the desired C-terminus (amide or carboxylic acid). |

| Coupling Reagents | HBTU/DIEA or HATU/DIEA | Standard activators for peptide synthesis. |

| Equivalents of Amino Acid | 3-5 equivalents | To ensure complete coupling. |

| Coupling Time | 45-60 minutes | Can be monitored by a Kaiser test. |

| Fmoc Deprotection | 20% piperidine in DMF | Typically a two-step process (e.g., 5 min + 15 min). |

| Cleavage Cocktail | 95% TFA, 2.5% H2O, 2.5% TIS | Trifluoroacetic acid with scavengers to prevent side reactions. |

| Cleavage Time | 2-3 hours | At room temperature. |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient method for conjugating the azido-peptide with an alkyne-containing molecule.

General CuAAC Protocol:

Caption: General experimental workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Typical CuAAC Reaction Conditions:

| Component | Final Concentration | Notes |

| Azido-Peptide | 1 mM | Can be adjusted based on the specific application. |

| Alkyne-Molecule | 1.2 - 2 mM | A slight excess of the alkyne is often used. |

| CuSO4 | 0.1 - 0.25 mM | The copper(II) is reduced in situ to the active copper(I) catalyst. |

| THPTA (ligand) | 0.5 - 1.25 mM | A water-soluble ligand that stabilizes the Cu(I) catalyst and protects biomolecules. |

| Sodium Ascorbate | 5 - 100 mM | A reducing agent to generate and maintain the Cu(I) oxidation state. |

| Solvent | Aqueous buffer (e.g., PBS) | The reaction is bioorthogonal and can be performed in aqueous environments. |

| Reaction Time | 1 - 4 hours | At room temperature. |

| Reaction Yield | > 90% | CuAAC reactions are known for their high efficiency. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is an alternative to CuAAC that does not require a metal catalyst, making it particularly suitable for applications in living systems where copper toxicity is a concern. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with azides.

SPAAC Reaction Principle:

Caption: The principle of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Typical SPAAC Reaction Conditions:

| Parameter | Condition | Notes |

| Reactants | Azido-peptide and a strained alkyne (e.g., DBCO-functionalized molecule) | Typically used in a 1:1 to 1:1.5 molar ratio. |

| Solvent | Physiological buffer (e.g., PBS, pH 7.4) | The reaction is biocompatible. |

| Temperature | 37°C or room temperature | The reaction proceeds readily at physiological temperatures. |

| Reaction Time | 1 - 12 hours | Reaction times can vary depending on the specific strained alkyne used. |

| Catalyst | None required | This is a key advantage of SPAAC. |

Characterization Data

While specific NMR spectra for this compound were not found in the provided search results, the expected 1H NMR and 13C NMR spectral data can be inferred from the analysis of similar structures like Boc-Lys-OH and other Fmoc-protected amino acids.

Expected 1H NMR (in CDCl3 or MeOD-d4):

-

~1.4 ppm: A strong singlet corresponding to the 9 protons of the Boc group.

-

~1.5-1.9 ppm: Multiplets from the β, γ, and δ methylene protons of the lysine side chain.

-

~3.1 ppm: A multiplet from the ε methylene protons adjacent to the Boc-protected nitrogen.

-

~4.2 ppm: A multiplet corresponding to the α-proton.

-

Variable (broad singlet): A peak for the carboxylic acid proton.

-

Variable (broad singlet): A peak for the NH proton of the Boc group.

Expected 13C NMR (in CDCl3 or MeOD-d4):

-

~22-35 ppm: Peaks for the β, γ, and δ carbons of the lysine side chain.

-

~28 ppm: A strong peak for the three methyl carbons of the Boc group.

-

~40 ppm: A peak for the ε carbon of the lysine side chain.

-

~55-60 ppm: A peak for the α-carbon.

-

~80 ppm: A peak for the quaternary carbon of the Boc group.

-

~156 ppm: A peak for the carbonyl carbon of the Boc group.

-

~175 ppm: A peak for the carboxylic acid carbon.

Conclusion

This compound is a powerful and versatile chemical tool for researchers, scientists, and drug development professionals. Its ability to participate in highly efficient and specific click chemistry reactions, combined with its compatibility with standard peptide synthesis methodologies, makes it an invaluable component in the construction of complex and functional biomolecules. The detailed protocols and quantitative data provided in this guide offer a solid foundation for the successful application of this compound in a variety of research and development settings.

References

An In-depth Technical Guide to Nα-azido-Nε-Boc-D-lysine (N3-D-Lys(boc)-oh)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for Nα-azido-Nε-Boc-D-lysine, a versatile synthetic amino acid derivative.

Core Chemical Properties

Nα-azido-Nε-Boc-D-lysine, systematically named (R)-2-azido-6-((tert-butoxycarbonyl)amino)hexanoic acid, is a modified D-lysine residue. Its structure is characterized by the replacement of the α-amino group with an azide (N3) moiety and the protection of the ε-amino group with a tert-butyloxycarbonyl (Boc) group. This unique combination of functional groups makes it a valuable reagent in bioorthogonal chemistry and peptide synthesis.

Table 1: Physicochemical Properties of N3-D-Lys(boc)-oh

| Property | Value | Citations |

| CAS Number | 1178899-92-7 | [1][2] |

| Molecular Formula | C11H20N4O4 | [1][3] |

| Molecular Weight | 272.3 g/mol | [1] |

| Appearance | White crystalline powder | |

| Melting Point | 60-66 °C | |

| Purity | ≥99% | |

| Optical Rotation | [a]D20 = +43 ± 2º (c=1 in DMF) | |

| Storage Conditions | 0-8 °C |

Key Applications in Research and Development

The presence of a bioorthogonal azide group is central to the utility of this compound. This functional group is stable under typical peptide synthesis conditions and does not react with most biological molecules, making it an ideal handle for specific chemical modifications.

2.1. Peptide Synthesis and Modification

This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS) for the site-specific incorporation of an azide group into a peptide sequence. This allows for:

-

Post-synthesis modification: The azide-containing peptide can be conjugated with various molecules, such as fluorophores, PEG chains, or small molecule drugs.

-

Peptide cyclization: Intramolecular click reactions can be employed to create cyclic peptides with enhanced stability and bioactivity.

-

Synthesis of complex peptide architectures: The azide group's stability to many protecting groups makes it suitable for creating branched or complex peptide structures.

2.2. Bioconjugation via Click Chemistry

The azide moiety of this compound is a key reactant in "click chemistry," a class of reactions known for their high efficiency, specificity, and mild reaction conditions. This enables the covalent linking of peptides or other molecules containing this residue to complementary reaction partners.

The two primary types of click chemistry reactions involving azides are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between an azide and a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that takes place between an azide and a strained cyclooctyne, such as DBCO or BCN, and is particularly useful for applications in living systems where copper toxicity is a concern.

2.3. Drug Development and Material Science

In drug development, this compound is instrumental in creating antibody-drug conjugates (ADCs) and targeted drug delivery systems. The ability to precisely attach a therapeutic agent to a targeting peptide or antibody via a stable triazole linkage is a significant advantage. Furthermore, it is used in material science to functionalize surfaces and nanoparticles for applications in diagnostics and nanotechnology.

Experimental Protocols and Workflows

While specific experimental conditions may vary, the following sections outline generalized protocols for the use of this compound.

3.1. Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a peptide sequence using standard Boc or Fmoc-based SPPS protocols. In a typical Fmoc-based synthesis:

-

The N-terminal Fmoc group of the resin-bound peptide is removed (deprotected) using a piperidine solution.

-

This compound is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA).

-

The activated amino acid is added to the resin to couple with the deprotected N-terminus of the peptide.

-

The resin is washed to remove excess reagents.

-

These steps are repeated for each subsequent amino acid in the sequence.

-

Upon completion of the synthesis, the peptide is cleaved from the resin, and side-chain protecting groups (excluding the Boc group on the azido-lysine if desired for further steps) are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

3.2. General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolution: Dissolve the azide-containing peptide and the alkyne-containing molecule in a suitable solvent mixture, such as a buffer/organic solvent system (e.g., PBS/DMSO).

-

Catalyst Preparation: Prepare a fresh solution of a copper(I) source. This can be Cu(I) directly or generated in situ from a Cu(II) salt (e.g., CuSO4) with a reducing agent (e.g., sodium ascorbate).

-

Reaction: Add the copper catalyst and a copper-ligand (e.g., TBTA) to the reaction mixture.

-

Incubation: Allow the reaction to proceed at room temperature with gentle agitation. Reaction times can range from 1 to 24 hours.

-

Purification: The resulting triazole-linked conjugate is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflows and Pathways

The following diagrams illustrate the key applications and reaction pathways involving this compound.

Caption: Core applications of this compound.

Caption: Click chemistry pathways for azide-modified peptides.

Biological Signaling Pathways

This compound is a synthetic amino acid derivative designed for chemical biology and synthetic chemistry applications. There is currently no evidence to suggest that it is involved in or interacts with natural biological signaling pathways. Its utility lies in its bioorthogonality, meaning it does not interfere with native biological processes, making it an excellent tool for labeling and tracking biomolecules in a biological environment.

Conclusion

Nα-azido-Nε-Boc-D-lysine is a powerful and versatile chemical tool for researchers in chemistry, biology, and medicine. Its key feature, the azide group, provides a reliable handle for a wide range of modifications via click chemistry, enabling the synthesis of complex peptides, bioconjugates, and materials for advanced therapeutic and diagnostic applications. The Boc protecting group ensures its compatibility with standard peptide synthesis strategies, making it an accessible and valuable reagent for a broad scientific audience.

References

An In-depth Technical Guide to Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the assembly of peptides. Boc-protected amino acids are indispensable intermediates that offer acid-labile protection of the α-amino group, enabling the sequential and controlled formation of peptide bonds.[][2][3] Their stability under neutral or basic conditions makes them highly suitable for complex, multi-step synthetic strategies, underpinning their widespread use in both academic research and the pharmaceutical industry.[] This guide provides a comprehensive overview of the chemistry, application, and experimental considerations for utilizing Boc-protected amino acids.

Core Concepts of the Boc Protecting Group

The Boc group is a carbamate that temporarily masks the nucleophilicity of an amine.[4] This protection is crucial during peptide synthesis to prevent the amino group of one amino acid from reacting with the activated carboxyl group of another in an uncontrolled manner.

-

Chemical Structure and Properties: The Boc group is valued for its resistance to a wide range of chemical conditions, including basic hydrolysis and catalytic hydrogenation. Its key feature is its lability under moderately acidic conditions, which allows for its selective removal without disturbing other acid-sensitive protecting groups, such as the benzyl (Bzl) group often used for side-chain protection. This selective deprotection strategy is fundamental to the Boc/Bzl protection scheme in Solid-Phase Peptide Synthesis (SPPS).

-

Orthogonal Protection Schemes: The acid-lability of the Boc group makes it orthogonal to other common amino acid protecting groups like Fmoc (9-fluorenylmethoxycarbonyl), which is removed with a base, and Cbz (benzyloxycarbonyl), which is cleaved by catalytic hydrogenation. This orthogonality allows for the strategic deprotection of specific functional groups within a complex molecule.

Mechanism of Boc Protection and Deprotection

2.1. Boc Protection

The most common method for introducing the Boc group onto an amino acid is through the reaction of the amino group with di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride"). The reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the anhydride. The resulting intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol. This decomposition provides a strong thermodynamic driving force for the reaction. While the reaction can proceed without a base, bases like sodium hydroxide or triethylamine are often used.

References

The Azide Group: A Linchpin in Modern Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide functional group (-N₃) has emerged as a cornerstone in the field of bioconjugation, enabling the precise and efficient covalent linking of biomolecules. Its small size, metabolic stability, and near-complete absence in biological systems make it an ideal bioorthogonal handle for a wide array of applications, from fundamental biological research to the development of targeted therapeutics.[1][2] This technical guide provides a comprehensive overview of the pivotal role of the azide group in key bioconjugation reactions, complete with quantitative data, detailed experimental protocols, and visualizations of relevant workflows and pathways.

Core Principles of Azide-Based Bioconjugation

The utility of the azide group in bioconjugation is rooted in its unique chemical properties. It is a small, abiotic functional group that exhibits remarkable stability in aqueous environments and is inert to the vast majority of functional groups found in biological systems.[1][2] This bioorthogonality ensures that reactions involving the azide group are highly selective and do not interfere with native cellular processes.[3] The azide can participate in a variety of highly efficient and specific ligation reactions, most notably the Staudinger ligation and azide-alkyne cycloadditions.

Key Bioconjugation Reactions Involving Azides

Staudinger Ligation

First described by Hermann Staudinger and later adapted for biological applications by Bertozzi and coworkers, the Staudinger ligation is a bioorthogonal reaction between an azide and a phosphine. The reaction proceeds through the formation of an aza-ylide intermediate, which is then trapped to form a stable amide bond. A "traceless" version of this reaction has also been developed, which leaves no residual phosphine oxide in the final product.

While the Staudinger ligation is highly selective and proceeds under mild, aqueous conditions without the need for a catalyst, it generally suffers from slower reaction kinetics compared to "click chemistry" reactions.

Quantitative Data: Staudinger Ligation Kinetics

| Phosphine Reagent | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Yield (%) | Reference |

| (Diphenylphosphino)methanethiol | Peptide-azide | 7.7 x 10⁻³ | 95 | |

| Triphenylphosphine | 1-azido-4-nitrobenzene | 0.611 | >90 | |

| Perfluoroaryl azide phosphine | Perfluoroaryl azide | up to 18 | >90 | |

| Classic Staudinger Ligation | Generic Azide | 1.9 x 10⁻³ | Not specified |

Experimental Protocol: Staudinger Ligation for Cell Surface Labeling

This protocol describes the metabolic labeling of cell surface glycans with an azido sugar followed by ligation with a phosphine-FLAG probe.

Materials:

-

Cells of interest (e.g., Jurkat cells)

-

Cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

-

Phosphate-buffered saline (PBS)

-

Phosphine-FLAG probe

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Anti-FLAG antibody conjugated to a fluorophore

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Metabolic Labeling: Culture cells in the presence of Ac4ManNAz (e.g., 25-50 µM) for 1-3 days.

-

Cell Harvesting: Harvest cells by centrifugation and wash three times with PBS.

-

Fixation and Permeabilization (for intracellular staining): Fix cells with fixation buffer for 15 minutes, wash with PBS, and then permeabilize with permeabilization buffer for 10 minutes. Wash again with PBS.

-

Staudinger Ligation: Incubate the cells with the phosphine-FLAG probe (e.g., 100 µM in PBS) for 1-2 hours at room temperature.

-

Immunofluorescent Staining: Wash the cells with PBS and then block with blocking buffer for 30 minutes. Incubate with the anti-FLAG-fluorophore antibody for 1 hour at room temperature.

-

Staining and Mounting: Wash the cells with PBS, counterstain the nuclei with DAPI, and mount on a microscope slide with mounting medium.

Caption: Workflow for cell surface labeling via Staudinger ligation.

Azide-Alkyne Cycloaddition (Click Chemistry)

The 1,3-dipolar cycloaddition between an azide and an alkyne, often referred to as "click chemistry," is one of the most powerful and widely used bioconjugation reactions. It is characterized by high yields, exceptional selectivity, and mild reaction conditions. There are two main variants of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

CuAAC involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole. The copper catalyst dramatically accelerates the reaction rate, allowing it to proceed rapidly at low concentrations and physiological temperatures. However, the cytotoxicity of copper has limited the application of CuAAC in living cells, although the use of copper-chelating ligands can mitigate this issue.

Quantitative Data: CuAAC Reaction Kinetics

| Alkyne | Ligand | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Phenylacetylene | THPTA | 1-100 | |

| Propargyl alcohol | TBTA | ~10 | |

| Internal Alkynes | Various | Lower end of 1-100 range | |

| PicolylAzide | THPTA | Significantly faster than standard CuAAC |

Experimental Protocol: CuAAC for Protein Labeling

This protocol describes the general procedure for labeling an alkyne-modified protein with an azide-containing dye.

Materials:

-

Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Azide-containing dye

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Aminoguanidine stock solution (e.g., 100 mM in water)

Procedure:

-

Prepare Protein Solution: In a microcentrifuge tube, prepare the alkyne-modified protein solution to the desired concentration.

-

Add Reagents: Add the azide-containing dye to the protein solution (typically a 2-4 fold molar excess).

-

Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 1-2 minutes.

-

Add Catalyst and Scavenger: Add the catalyst premix and the aminoguanidine solution to the protein-dye mixture.

-

Initiate Reaction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C for 12-24 hours.

-

Purification: Purify the protein conjugate using size-exclusion chromatography or dialysis to remove excess reagents.

Caption: Experimental workflow for CuAAC-mediated protein labeling.

To overcome the cytotoxicity associated with CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with an azide without the need for a metal catalyst. The high ring strain of the cyclooctyne provides the driving force for the reaction. SPAAC is highly bioorthogonal and has become a widely used tool for in vivo imaging and labeling.

Quantitative Data: SPAAC Reaction Kinetics

| Cyclooctyne | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| DBCO | Benzyl azide | ~0.1 - 1.0 | |

| BCN | Benzyl azide | ~0.01 - 0.1 | |

| DIBAC-650 | Azide-labeled chondrocytes | 1.2 x 10⁻³ | |

| General SPAAC | Generic Azide | 10⁻³ - 1 |

Experimental Protocol: SPAAC for Peptide Conjugation

This protocol describes the conjugation of an azide-containing peptide with a DBCO-functionalized molecule.

Materials:

-

Azide-containing peptide

-

DBCO-functionalized molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Organic co-solvent (e.g., DMSO), if needed for solubility

Procedure:

-

Dissolve Reactants: Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM. Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO reagent is typically used.

-

Reaction Incubation: Mix the solutions of the azide-peptide and the DBCO-molecule. Incubate the reaction mixture at room temperature or 37°C for 1-24 hours, depending on the reactant concentrations and reactivity.

-

Monitoring the Reaction: Monitor the progress of the reaction by analytical techniques such as RP-HPLC or LC-MS.

-

Purification of the Conjugate: Once the reaction is complete, purify the peptide conjugate from unreacted starting materials using preparative RP-HPLC.

-

Characterization: Confirm the identity and purity of the final conjugate by analytical RP-HPLC and mass spectrometry.

Caption: Workflow for SPAAC-mediated peptide conjugation.

Photoaffinity Labeling

Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing molecular interactions in complex biological systems. In this method, a photoaffinity probe, which contains a ligand of interest derivatized with a photoreactive group (such as an aryl azide) and a reporter tag, is used to covalently label its binding partner upon photoactivation.

Aryl azides are commonly used photoreactive moieties due to their small size and stability in the dark. Upon irradiation with UV light, the aryl azide is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby amino acid residues at the binding site.

Quantitative Data: Photoaffinity Labeling Efficiency

| Photoaffinity Probe | Target | Photoattachment Efficiency (%) | Irradiation Wavelength (nm) | Reference |

| [3H]Progestin aryl azide 7 | Progesterone receptor | 60 (at 1h) | Not specified | |

| [3H]-R 5020 | Progesterone receptor | 2.2 (at 1h) | Not specified | |

| General Aryl Azides | Generic Proteins | <30 | 260-365 | |

| DNA-programmed PAL | Generic Proteins | ~7-fold improvement | Not specified |

Experimental Protocol: Photoaffinity Labeling and Chemoproteomic Analysis

This protocol outlines a general workflow for identifying the protein targets of a small molecule using a photoaffinity probe.

Materials:

-

Cells or cell lysate

-

Aryl azide-containing photoaffinity probe

-

UV lamp (e.g., 365 nm)

-

Lysis buffer

-

Biotin-alkyne or biotin-phosphine probe for click chemistry or Staudinger ligation

-

Streptavidin-agarose beads

-

Wash buffers

-

Trypsin

-

Mass spectrometer

Procedure:

-

Probe Incubation: Incubate cells or cell lysate with the photoaffinity probe.

-

Photo-crosslinking: Irradiate the sample with UV light to induce covalent cross-linking of the probe to its target proteins.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

-

Bioorthogonal Ligation: Perform a click chemistry reaction (CuAAC or SPAAC) or a Staudinger ligation to attach a biotin tag to the azide handle on the probe.

-

Enrichment of Labeled Proteins: Incubate the biotinylated lysate with streptavidin-agarose beads to capture the labeled proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

On-Bead Digestion: Digest the captured proteins into peptides using trypsin.

-

Mass Spectrometry: Analyze the resulting peptides by mass spectrometry to identify the target proteins.

Caption: Chemoproteomic workflow using photoaffinity labeling.

Applications in Drug Development

The versatility of azide-based bioconjugation has made it an indispensable tool in modern drug development.

Antibody-Drug Conjugates (ADCs)

Click chemistry, particularly SPAAC, is widely used for the synthesis of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that consist of a monoclonal antibody linked to a cytotoxic payload. The high specificity and efficiency of click chemistry allow for the site-specific conjugation of the drug to the antibody, resulting in homogeneous ADCs with a well-defined drug-to-antibody ratio (DAR).

Caption: Workflow for antibody-drug conjugate synthesis using click chemistry.

Probing G Protein-Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane proteins that are major drug targets. Azide-modified ligands can be used as chemical probes to study GPCR signaling pathways. For example, a photoaffinity probe containing an azide group can be used to identify the binding partners of a GPCR ligand and to map the ligand-binding site. This information is crucial for the design of new drugs that target GPCRs with high specificity and efficacy.

Caption: Simplified GPCR signaling pathway probed by an azide-modified ligand.

Conclusion

The azide group has proven to be an exceptionally versatile and powerful tool in the field of bioconjugation. Its unique combination of small size, stability, and bioorthogonality has enabled the development of a suite of robust and highly selective ligation reactions. These reactions have had a profound impact on our ability to study and manipulate biological systems, and they continue to drive innovation in drug discovery and development. As new azide-based chemistries and applications continue to emerge, the role of the azide group as a linchpin in bioconjugation is set to expand even further.

References

An In-depth Technical Guide on the Mechanism of Action of N3-D-Lys(boc)-oh in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N3-D-Lys(boc)-oh and its central role as a building block in click chemistry. We will delve into the core mechanisms, present relevant quantitative data, provide detailed experimental protocols, and visualize the key processes to offer a practical resource for leveraging this powerful tool in chemical biology and drug discovery.

Introduction to this compound and Click Chemistry

In the landscape of modern chemical biology and drug discovery, the ability to selectively and efficiently modify biomolecules is paramount. "Click chemistry," a concept introduced by Nobel laureate K.B. Sharpless, encompasses a class of reactions that are rapid, high-yielding, and biocompatible. At the heart of many of these powerful reactions is the azide functional group (–N₃), a small, bioorthogonal handle that can be readily introduced into biomolecules.[1]

This compound, also known as (R)-2-Azido-6-(tert-butyloxycarbonylamino)hexanoic acid, is a non-canonical amino acid derivative that serves as a versatile building block for these applications.[2][3] It is a derivative of the D-enantiomer of lysine, featuring two critical modifications:

-

An azide group (–N₃) at the α-carbon, which acts as the reactive handle for click chemistry.

-

A tert-butyloxycarbonyl (Boc) protecting group on the ε-amino group of the side chain, which prevents unwanted side reactions during synthesis.[3][4]

The azide group is an ideal bioorthogonal handle due to its small size, stability in biological systems, and highly specific reactivity with alkynes. The incorporation of azide-containing amino acids like this compound into peptides and proteins allows for the precise placement of this versatile functional group, enabling targeted modifications.

This guide will focus on the two primary forms of azide-alkyne click chemistry where this compound is a key reactant:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Core Mechanism of Action: The CuAAC Reaction

The most prominent application of this compound is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a highly efficient and regioselective process that joins the azide group of this compound with a terminal alkyne on a target molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is characterized by its rapid kinetics, high yields, and compatibility with a wide range of functional groups and solvents, including water.

The mechanism of CuAAC involves a multi-step catalytic cycle facilitated by a copper(I) catalyst. While the precise mechanism can be influenced by ligands and reaction conditions, a generally accepted pathway, often involving a dinuclear copper intermediate, is as follows:

-

Formation of Copper(I) Acetylide: The cycle begins with the coordination of the copper(I) catalyst to the terminal alkyne of the reaction partner. This interaction forms a highly reactive copper(I) acetylide complex.

-

Azide Coordination and Cycloaddition: The azide group of this compound then coordinates to the copper center. The key carbon-nitrogen bond-forming event occurs as the terminal nitrogen of the azide performs a nucleophilic attack on the activated alkyne carbon. This leads to the formation of a six-membered copper-containing metallacycle intermediate.

-

Rearrangement and Product Formation: This intermediate undergoes rearrangement to yield a more stable copper(I) triazole intermediate.

-

Protonolysis and Catalyst Regeneration: The final step is protonation, which cleaves the copper-triazole bond, releasing the final 1,4-disubstituted triazole product and regenerating the active copper(I) catalyst to re-enter the cycle.

The catalytic cycle of the CuAAC reaction is depicted below.

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data and Reaction Parameters

The efficiency of the CuAAC reaction is one of its most attractive features, with many reports citing near-quantitative yields. The reaction conditions are highly tunable to accommodate various substrates, including sensitive biomolecules.

| Parameter | Typical Condition/Value | Notes | Reference |

| Yield | >95% | Often quantitative or near-quantitative. | |

| Reaction Time | 5 hours to 18 hours | Highly dependent on catalyst, ligand, temperature, and concentration. | |

| Temperature | Room Temperature to 50 °C | Mild conditions are generally sufficient. | |

| pH Range | 4–12 | Demonstrates wide tolerance, making it suitable for biological applications. | |

| Solvents | DMF, DMSO, Water, tBuOH/H₂O | The reaction is compatible with a variety of organic and aqueous systems. | |

| Copper Source | CuSO₄ (+ reductant), CuI, CuBr | Cu(II) salts with a reducing agent (like sodium ascorbate) are common to generate Cu(I) in situ. | |

| Ligands | TBTA, THPTA, Histidine | Ligands stabilize the Cu(I) state, accelerate the reaction, and protect biomolecules from damage. |

Detailed Experimental Protocols

Herein, we provide a generic protocol for the CuAAC conjugation of an alkyne-modified protein with this compound. This protocol is adaptable for various scales and substrates.

-

This compound Stock (10 mM): Dissolve the required amount of this compound in DMSO or a suitable aqueous buffer.

-

Copper(II) Sulfate Stock (20 mM): Dissolve CuSO₄·5H₂O in deionized water.

-

Ligand Stock (e.g., THPTA, 50 mM): Dissolve the ligand in deionized water.

-

Sodium Ascorbate Stock (100 mM): Prepare this solution fresh by dissolving sodium ascorbate in deionized water. Degas the solution to remove oxygen.

This protocol assumes a final reaction volume of 500 µL with a final alkyne-protein concentration of ~50 µM.

-

In a microcentrifuge tube, combine the following in order:

-

432.5 µL of the alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

10 µL of 5 mM this compound solution (final concentration: 100 µM, a ~2-fold excess).

-

-

Prepare the catalyst premix by combining 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand. Add this 7.5 µL premix to the reaction tube.

-

Final concentrations: 0.10 mM CuSO₄ and 0.50 mM THPTA (5:1 ligand to copper ratio).

-

-

Initiate the reaction by adding 50 µL of freshly prepared 100 mM sodium ascorbate.

-

Final concentration: 10 mM.

-

-

Gently mix the solution by inverting the tube. If possible, purge the headspace with an inert gas (e.g., nitrogen or argon) and seal the tube.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or overnight if necessary. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

Purification: Remove excess reagents and the catalyst using size-exclusion chromatography or dialysis.

The following diagram illustrates the general workflow for a CuAAC bioconjugation experiment.

Caption: A generalized experimental workflow for protein modification using CuAAC.

Alternative Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While CuAAC is highly efficient, the potential cytotoxicity of copper can be a concern for in vivo applications. The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative.

In SPAAC, this compound reacts with a cyclooctyne (a highly strained alkyne), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.

The logical relationship between these two primary click chemistry pathways is shown below.

Caption: Logical relationship between CuAAC and SPAAC pathways for azide-alkyne cycloaddition.

Conclusion

This compound is a fundamental building block in the field of bioconjugation and chemical biology. Its azide functionality serves as a versatile handle for the highly efficient and specific reactions of click chemistry. The core mechanism of action, primarily through the robust and high-yielding CuAAC reaction, allows for the precise and stable covalent linkage of this amino acid derivative to a vast array of molecules. With the availability of both copper-catalyzed and copper-free (SPAAC) methods, researchers have a powerful and adaptable toolkit for applications ranging from peptide synthesis and protein labeling to the development of advanced antibody-drug conjugates and novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for the successful implementation of this compound in your research endeavors.

References

An In-depth Technical Guide to the Solubility and Stability of Nα-azido-Nε-tert-butyloxycarbonyl-D-lysine (N3-D-Lys(boc)-oh)

Abstract: This technical guide provides a comprehensive overview of the solubility and stability of N3-D-Lys(boc)-oh, a critical reagent in bioconjugation and drug development. The document is intended for researchers, scientists, and professionals in the field of chemical biology and peptide chemistry. It details the physicochemical properties of the compound, presents solubility data in various solvents, and discusses its stability under different experimental conditions. Detailed experimental protocols for solubility and stability assessment are provided, along with graphical representations of key chemical pathways and workflows to facilitate understanding and application.

Introduction

Nα-azido-Nε-tert-butyloxycarbonyl-D-lysine, commonly referred to as this compound, is a non-natural, D-enantiomer of lysine that has been modified with two key functional groups: an azide (-N3) at the alpha-amino position and a tert-butyloxycarbonyl (Boc) protecting group on the epsilon-amino group of the side chain.[1] This unique structure makes it a valuable building block in solid-phase peptide synthesis (SPPS) and a versatile tool for "click chemistry."

The azide group enables highly efficient and specific conjugation to molecules containing alkyne groups through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cycloalkynes via strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] These bioorthogonal reactions are fundamental in creating complex biomolecules, including peptide-drug conjugates, fluorescently labeled peptides, and other functionalized biopolymers.[4] The Boc group provides robust protection for the side-chain amine, which is stable under the basic conditions used for Fmoc-deprotection in SPPS but can be readily removed with acid.

A thorough understanding of the solubility and stability of this compound is paramount for its effective use in synthesis, ensuring reproducibility, high yields, and purity of the final products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Synonyms | (R)-2-Azido-6-(Boc-amino)caproic acid, Boc-D-Lys(N3)-OH |

| Molecular Formula | C11H20N4O4 |

| Molecular Weight | 272.30 g/mol |

| Appearance | Typically a white to off-white powder or solid |

| Key Functional Groups | α-Azide, ε-Boc-protected amine, Carboxylic acid |

Solubility of this compound

The solubility of protected amino acids is influenced by the nature of the protecting groups and the amino acid side chain. While specific quantitative solubility data for this compound is not extensively published, its solubility profile can be inferred from structurally similar compounds and general principles of amino acid chemistry. The presence of the polar carboxylic acid and azide groups is contrasted by the hydrophobic Boc group and the aliphatic side chain.

Solubility Data Summary

The following table summarizes the expected solubility of this compound in common laboratory solvents. This data is compiled from information on related Boc-protected amino acids.

| Solvent | Type | Expected Solubility | Notes |

| Water | Aqueous | Slightly Soluble / Poor | Solubility is expected to be low at neutral pH but can be increased by adjusting the pH. As a carboxylic acid, it will be more soluble in basic solutions (e.g., dilute NH4OH, NaHCO3). |

| Methanol (MeOH) | Polar Protic | Soluble | Often used for Boc-protection reactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A common solvent for hydrophobic peptides and derivatives. Sonication and gentle warming (to ~37°C) may be required to achieve higher concentrations. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Widely used in solid-phase peptide synthesis and known to dissolve many protected amino acids. |

| Dichloromethane (DCM) | Nonpolar Aprotic | Moderately Soluble | Used as a solvent for Boc-deprotection reactions with TFA. |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | Common solvent used in HPLC and peptide purification. |

Experimental Protocol: Solubility Determination

This protocol outlines a general method for determining the solubility of this compound.

-

Preparation: Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

-

Initial Test: Weigh a small, precise amount of the compound (e.g., 1 mg) into a microcentrifuge tube.

-

Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL of sterile water for a 10 mg/mL test) to the tube.

-

Dissolution Aids:

-

Vortex the mixture for 30 seconds.

-

If not fully dissolved, sonicate the sample for 10-15 minutes. Gentle warming (<40°C) can also be applied.

-

-

Observation: Visually inspect the solution. A clear, particle-free solution indicates complete dissolution. If the solution is cloudy or contains precipitate, the compound is not soluble at that concentration.

-

Centrifugation: Centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes. If a pellet forms, the compound is not fully dissolved. The clear supernatant can be used, but the concentration will be lower than calculated.

-

pH Adjustment (for aqueous solutions): If solubility is poor in water, add a small amount of a basic solution (e.g., 10% ammonium bicarbonate) dropwise to increase the pH and facilitate dissolution of the acidic compound. Conversely, for basic compounds, an acidic solution (e.g., 10% acetic acid) would be used.

Visualization: Solubility Testing Workflow

Caption: Workflow for determining the solubility of this compound.

Stability of this compound

The stability of this compound is dictated by its two primary functional moieties: the acid-labile Boc group and the azide group, which is sensitive to reducing agents.

Stability Profile Summary

| Condition | Stability | Degradation Pathway / Notes |

| Acidic (pH < 4) | Unstable | The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the free amine, isobutylene, and CO2. |

| Neutral (pH 6-8) | Stable | The compound is generally stable under neutral conditions. Stock solutions in aprotic solvents like DMSO or DMF should be stored at low temperatures (-20°C to -80°C) to minimize degradation. |

| Basic (pH > 9) | Stable | Both the Boc group and the azide are stable under basic conditions, such as those used for Fmoc deprotection (e.g., piperidine in DMF). |

| Temperature | Stable at RT (solid) | As a solid, it is stable at room temperature. In solution, it is best stored frozen. Avoid repeated freeze-thaw cycles. High temperatures may promote degradation. |

| Reducing Agents | Unstable | The azide group can be reduced to an amine by reagents like dithiothreitol (DTT), triphenylphosphine (Staudinger ligation), or catalytic hydrogenation. This sensitivity should be considered in experimental design. |

| Light | Generally Stable | No significant photosensitivity is reported, but standard practice is to store chemical reagents protected from light. |

Experimental Protocol: Stability Assessment (HPLC Method)

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound over time under specific conditions.

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or DMSO.

-

Incubation: Aliquot the stock solution into separate vials for each test condition (e.g., pH 2 buffer, pH 7 buffer, pH 10 buffer). Incubate the vials at a controlled temperature (e.g., 4°C, 25°C, 37°C).

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot from each vial.

-

Quenching (if necessary): Neutralize acidic or basic samples to stop further degradation before analysis.

-

HPLC Analysis:

-

Inject the aliquot onto a C18 reverse-phase HPLC column.

-

Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Monitor the elution profile using a UV detector (e.g., at 210-220 nm).

-

-

Data Analysis: Quantify the peak area of the intact this compound at each time point. A decrease in the peak area, along with the appearance of new peaks (degradation products), indicates instability. Plot the percentage of remaining compound against time to determine the degradation rate.

Visualization: Key Chemical Pathways

Caption: Major chemical transformations involving this compound.

Conclusion

This compound is a highly versatile reagent for modern biochemical synthesis. Its solubility is highest in polar aprotic organic solvents such as DMSO and DMF, with limited solubility in neutral aqueous solutions that can be enhanced by basification. The primary stability concerns are the acid-lability of the Boc group and the sensitivity of the azide group to reducing agents. By understanding and controlling for these factors, researchers can effectively leverage the unique properties of this compound for advanced applications in peptide chemistry, drug discovery, and bioconjugation.

References

An In-depth Technical Guide to Core Click Chemistry Reagents

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized molecular science by offering a suite of powerful, reliable, and selective reactions for rapidly and efficiently joining molecular building blocks. Coined by K.B. Sharpless in 2001, this chemical philosophy emphasizes simplicity, high yields, and the generation of inoffensive byproducts.[1][2][3][4][5] This guide provides a comprehensive overview of the core reagents used in the two most prominent click chemistry reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with a focus on their applications in research and drug development.

Core Principles of Click Chemistry

Click chemistry reactions are characterized by several key features:

-

High Yields: These reactions proceed to completion or near completion, minimizing the formation of byproducts.

-

High Selectivity: The reacting functional groups are mutually specific, avoiding unwanted side reactions with other functional groups present in the molecules.

-

Bioorthogonality: The reagents and reactions are non-toxic and do not interfere with biological processes, making them suitable for use in living systems.

-

Simple Reaction Conditions: Click reactions typically occur under mild conditions, often in benign solvents like water, and are insensitive to oxygen and water.

-

Modular and Wide in Scope: The reactions can be used to join a wide variety of molecular building blocks.

Key Click Chemistry Reactions and Reagents

The cornerstone of click chemistry is the formation of a stable triazole linkage from an azide and an alkyne. This can be achieved through two primary pathways: CuAAC and SPAAC.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the archetypal "click" reaction, involving the 1,3-dipolar cycloaddition of a terminal alkyne with an azide to form a 1,4-disubstituted 1,2,3-triazole. This reaction is not spontaneous and requires a copper(I) catalyst to proceed efficiently at room temperature.

Core Reagents:

-

Azides: Organic molecules containing the -N₃ functional group. A wide variety of azide-functionalized molecules are commercially available or can be readily synthesized.

-

Terminal Alkynes: Molecules containing a carbon-carbon triple bond at the end of a carbon chain (-C≡CH).

-

Copper(I) Catalyst: Typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.

-

Ligands: Chelating ligands like tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the Cu(I) catalyst, prevent its oxidation, and improve reaction kinetics.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide. The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic metal catalyst. This makes SPAAC particularly well-suited for applications in living cells and organisms.

Core Reagents:

-

Azides: Similar to CuAAC, a diverse range of azide-functionalized molecules can be used.

-

Strained Cyclooctynes: These are the key reagents in SPAAC. Common examples include:

-

Dibenzocyclooctynes (DBCO or ADIBO): Offer a good balance of reactivity and stability.

-

Bicyclononynes (BCN): Another widely used class of strained alkynes.

-

Difluorinated cyclooctynes (DIFO): Exhibit high reactivity.

-

Quantitative Data on Click Chemistry Reactions

The choice between CuAAC and SPAAC often depends on the specific application, with reaction kinetics and yields being critical factors. The following tables summarize key quantitative data for these reactions.

| Parameter | CuAAC | SPAAC |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications |

| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 1 - 100 | 10⁻³ - 1 |

| Typical Reaction Time | 1 - 24 hours | 30 minutes - 12 hours |

| Typical Yield | 70 - 95% | 80 - 99% |

| Optimal Temperature | 25 - 60 °C | 4 - 37 °C |

| pH Range | 4 - 11 | 4 - 10 |

| Table 1: General Comparison of CuAAC and SPAAC Reactions. |

| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |

| [9+1]CPP | 2.2 x 10⁻³ |

| [11+1]CPP | 4.5 x 10⁻⁴ |

| m[9+1]CPP | 9.6 x 10⁻³ |

| Table 2: Second-order rate constants for the SPAAC reaction of various cycloparaphenylenes ([n+1]CPPs) with benzyl azide in deuterated DMSO at 25 °C. |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry. Below are representative protocols for CuAAC and SPAAC bioconjugation reactions.

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein

This protocol is adapted for the conjugation of a fluorescent dye azide to an alkyne-modified protein.

Materials:

-

Alkyne-modified protein solution

-

Dye azide stock solution (e.g., 10 mM in DMSO)

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

THPTA ligand stock solution (e.g., 50 mM in water)

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Protein labeling buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Degassing equipment (optional, but recommended)

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with the protein labeling buffer.

-

Add the Dye Azide: Add the desired molar excess of the dye azide stock solution to the protein solution and mix gently.

-

Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes.

-

Add the Catalyst: Add the catalyst premix to the protein-dye mixture.

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.

-

Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

Purification: Purify the labeled protein using standard methods such as size-exclusion chromatography or dialysis to remove excess reagents.

Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol describes the labeling of azide-modified cell surface glycans with a DBCO-functionalized fluorescent dye.

Materials:

-

Cells with azide-modified surface glycans (e.g., cultured with an azide-containing metabolic precursor like Ac₄ManNAz)

-

DBCO-fluorophore stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency and induce azide expression on the cell surface.

-

Prepare Labeling Solution: Dilute the DBCO-fluorophore stock solution in pre-warmed complete culture medium to a final concentration of 20-50 µM.

-

Cell Washing: Gently wash the cells twice with warm PBS to remove any residual metabolic precursors.

-

Incubation: Add the DBCO-fluorophore labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.

-

Analysis: Analyze the labeled cells using fluorescence microscopy or flow cytometry.

Visualizing Click Chemistry in Drug Discovery and Experimental Workflows

Diagrams are powerful tools for understanding complex biological pathways and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Signaling Pathway Inhibition via Click Chemistry

Click chemistry is instrumental in fragment-based drug discovery for identifying enzyme inhibitors. The following diagram illustrates the concept of using in-situ click chemistry to identify an inhibitor for Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin and leptin signaling pathways.

Caption: In-situ click chemistry for PTP1B inhibitor discovery.

Experimental Workflow for CuAAC Bioconjugation

The following diagram outlines the key steps in a typical CuAAC bioconjugation experiment.

Caption: A generalized experimental workflow for a CuAAC reaction.

Experimental Workflow for SPAAC Live Cell Labeling

This diagram illustrates the process of labeling living cells using SPAAC.

Caption: Workflow for SPAAC-mediated live cell labeling.

References

The Strategic Integration of N3-D-Lys(boc)-oh in the Synthesis of Advanced Linkers for Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, particularly in the realm of targeted therapies such as Antibody-Drug Conjugates (ADCs), the linker molecule plays a pivotal role in the efficacy and safety of the therapeutic agent. The strategic incorporation of specialized building blocks is crucial for the precise and stable conjugation of cytotoxic payloads to their delivery vehicles. Among these, N3-D-Lys(boc)-oh, a Boc-protected D-lysine derivative featuring an azide group, has emerged as a cornerstone for the synthesis of advanced linkers. This technical guide delineates the synthesis, application, and underlying mechanisms of linkers derived from this compound, providing researchers with a comprehensive understanding of its utility in the development of next-generation bioconjugates.

Introduction to this compound as a Linker Precursor

This compound is a non-natural amino acid derivative that serves as a versatile building block in solid-phase peptide synthesis (SPPS).[1] Its key features are the tert-butyloxycarbonyl (Boc) protecting group on the epsilon-amino group and an azide (N3) moiety.[1][2] The Boc group ensures compatibility with standard Boc- and Fmoc-based peptide synthesis strategies, while the azide group provides a bioorthogonal handle for subsequent conjugation reactions.[1] This dual functionality allows for the site-specific incorporation of a reactive azide group within a peptide-based linker, which can then be selectively reacted with a corresponding alkyne-functionalized molecule, such as a cytotoxic drug.[3]

The azide group's stability under typical SPPS conditions and its selective reactivity in "click chemistry" reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), make this compound an invaluable tool for the construction of well-defined and stable bioconjugates.

Synthesis of Azide-Containing Peptide Linkers via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide linker is achieved through standard solid-phase peptide synthesis protocols. The following is a generalized experimental protocol for the synthesis of a peptide linker containing an azido-lysine residue.

Experimental Protocol: Solid-Phase Synthesis of an Azide-Functionalized Peptide Linker

Materials:

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

This compound

-

Other desired Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt, or HATU)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The Rink Amide resin is swollen in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with a 20% piperidine solution in DMF for 3-5 minutes, followed by a second treatment for 15-20 minutes. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: The desired Fmoc-protected amino acid (3-5 equivalents) is pre-activated with a coupling reagent (e.g., HBTU/HOBt or HATU) and DIPEA in DMF. This activated amino acid solution is then added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test. The resin is subsequently washed with DMF and DCM.

-

Incorporation of this compound: The coupling step is repeated using this compound. Given its specialized nature, extended coupling times or the use of a more potent coupling reagent like HATU may be beneficial to ensure high coupling efficiency.

-

Peptide Elongation: Subsequent amino acids are coupled sequentially following the standard deprotection and coupling steps until the desired linker sequence is assembled.

-

Final Fmoc Deprotection: The Fmoc group of the final amino acid is removed as described in step 2.

-

Cleavage and Deprotection: The synthesized peptide linker is cleaved from the resin, and the side-chain protecting groups (including the Boc group on the azido-lysine) are removed by treatment with a cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then dried and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.

Bioconjugation via Click Chemistry

The azide-functionalized peptide linker, synthesized as described above, is now ready for conjugation to an alkyne-containing molecule, such as a cytotoxic payload. The two primary methods for this conjugation are CuAAC and SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.

Experimental Protocol: CuAAC Conjugation of an Azide-Linker to an Alkyne-Payload

Materials:

-

Azide-functionalized peptide linker

-

Alkyne-functionalized cytotoxic payload

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-stabilizing ligand

-

Phosphate-buffered saline (PBS) or another suitable buffer

-

DMSO or DMF for dissolving the payload

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a 200 mM stock solution of THPTA or TBTA in water or DMSO.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Dissolve the azide-linker and alkyne-payload in a suitable buffer or co-solvent system (e.g., PBS with a small percentage of DMSO).

-

-

Catalyst Preparation: Mix the CuSO4 and ligand solutions in a 1:2 molar ratio to form the copper-ligand complex.

-

Conjugation Reaction:

-

In a reaction vessel, combine the azide-linker and the alkyne-payload (typically a slight molar excess of one component is used).

-

Add the pre-formed copper-ligand complex to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC.

-

-

Purification: The resulting conjugate is purified using size-exclusion chromatography (SEC) or RP-HPLC to remove unreacted starting materials and the copper catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC, which is particularly advantageous for biological applications where the cytotoxicity of copper is a concern. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with azides without the need for a catalyst.

Experimental Protocol: SPAAC Conjugation of an Azide-Linker to a DBCO-Payload

Materials:

-

Azide-functionalized peptide linker

-

DBCO-functionalized cytotoxic payload

-

PBS or other biocompatible buffer

-

DMSO for dissolving the payload

Procedure:

-

Preparation of Solutions:

-

Dissolve the azide-linker in the reaction buffer to a final concentration of 1-10 mM.

-

Dissolve the DBCO-payload in a minimal amount of DMSO and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.

-

-

Conjugation Reaction:

-

Mix the solutions of the azide-linker and the DBCO-payload.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentrations and reactivity of the components.

-

-

Purification: The conjugate is purified by SEC or RP-HPLC to remove any unreacted starting materials.

Quantitative Data and Characterization

The success of linker synthesis and conjugation is evaluated through various analytical techniques to determine yield, purity, and the drug-to-antibody ratio (DAR) in the case of ADCs.

| Step | Parameter | Typical Value | Analytical Method |

| SPPS of Azide-Linker | Crude Yield | > 70% | Gravimetric |

| Purity after HPLC | > 95% | Analytical RP-HPLC | |

| CuAAC/SPAAC Conjugation | Reaction Conversion | > 95% | RP-HPLC, Mass Spectrometry |

| ADC Purification | Final Purity | > 98% | SEC, RP-HPLC |

| Average DAR | 2-4 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry |

Application in Antibody-Drug Conjugates (ADCs)

Linkers synthesized using this compound are integral to the design of modern ADCs. These linkers connect a monoclonal antibody, which provides tumor-targeting specificity, to a potent cytotoxic payload.

Workflow for ADC Synthesis using an this compound Derived Linker

The overall workflow for constructing an ADC using a linker synthesized with this compound involves several key stages, from the initial synthesis of the linker and payload to the final conjugation and characterization of the ADC.

Mechanism of Action and Signaling Pathway Inhibition

Upon administration, the ADC circulates in the bloodstream until the antibody recognizes and binds to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized by the cell, typically via endocytosis. Inside the cell, the linker is cleaved by lysosomal enzymes or other intracellular mechanisms, releasing the cytotoxic payload. The payload can then exert its cell-killing effect, often by interfering with critical cellular processes.

Many cytotoxic payloads used in ADCs, particularly those that induce DNA damage or inhibit microtubule formation, can trigger apoptosis through the PI3K/Akt signaling pathway. The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature of many cancers. By inducing cellular stress, the released payload can lead to the downregulation of pro-survival proteins in this pathway and the activation of pro-apoptotic factors, ultimately leading to programmed cell death.

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced linkers used in the development of targeted therapeutics. Its compatibility with standard solid-phase peptide synthesis and the bioorthogonality of its azide group enable the precise and efficient construction of well-defined bioconjugates. The ability to employ either copper-catalyzed or strain-promoted click chemistry for conjugation provides flexibility in the design and synthesis of complex drug delivery systems like ADCs. A thorough understanding of the synthesis protocols, quantitative characterization, and the mechanism of action of these linker-drug conjugates is essential for the continued advancement of targeted cancer therapies. This guide provides a foundational framework for researchers and scientists working to harness the potential of this compound in their drug development endeavors.

References

N3-D-Lys(Boc)-oh: A Technical Guide to a Versatile Click Chemistry Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-D-Lys(Boc)-oh is a synthetically derived, non-proteinogenic amino acid that has become an important tool in the fields of chemical biology, drug discovery, and materials science. Its utility lies in the presence of a terminal azide (N3) group on the lysine side chain, which enables its participation in highly efficient and specific bioorthogonal "click chemistry" reactions. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and applications of this compound, with a focus on its role in the development of novel therapeutics and research reagents. Detailed experimental protocols for its use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are provided, along with visualizations of these key experimental workflows.

Introduction: The Advent of a Clickable Amino Acid

The development of this compound has been driven by the need for robust and versatile methods for the site-specific modification of peptides, proteins, and other biomolecules. While a singular "discovery" event is not documented in the traditional sense, its emergence is a direct result of the broader development of click chemistry and its application in biological systems. The incorporation of an azide moiety into a protected lysine backbone provides a bioorthogonal handle that is stable to the conditions of solid-phase peptide synthesis (SPPS) and allows for the subsequent conjugation of a wide array of molecules.

The D-configuration of the alpha-carbon offers resistance to enzymatic degradation by proteases, a desirable characteristic for the development of peptide-based therapeutics with improved pharmacokinetic profiles. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it suitable for use in Boc-based solid-phase peptide synthesis.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C11H20N4O4 | MedChemExpress[1] |

| Molecular Weight | 272.30 g/mol | MedChemExpress[1] |

| CAS Number | 1178899-92-7 | MedChemExpress[1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO) | Inferred from common use in synthesis |

| Storage | Store at 2-8°C | Sigma-Aldrich[2] |

Synthesis